molecular formula C6H16Cl2N2 B1391408 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride CAS No. 65592-36-1

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride

Cat. No. B1391408
CAS RN: 65592-36-1
M. Wt: 187.11 g/mol
InChI Key: WOLQUSMPBPVMQV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, also known as 2-PYRROLIDINOETHYLAMINE 2HCL, is a chemical compound with the molecular formula C6H16Cl2N2 . It is used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .


Synthesis Analysis

The synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .


Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride consists of 6 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The InChI code for this compound is InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H .


Chemical Reactions Analysis

The compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 186.0690539 g/mol . The topological polar surface area of the compound is 29.3 Ų . The compound has a heavy atom count of 10 . The compound is solid at 20 degrees Celsius . The melting point of the compound is between 111.0 to 115.0 °C .

Scientific Research Applications

DNA Binding and Cytotoxicity

  • Application in DNA Interaction and Anticancer Activity : Cu(II) complexes of tridentate ligands, including variations of pyrrolidin-1-yl ethanamine, have been studied for their DNA-binding properties and cytotoxic effects on cancer cells. One such study by Kumar et al. (2012) revealed that these complexes show good DNA binding propensity and induce minor structural changes in calf thymus DNA. They also demonstrated moderate cytotoxicity against different cancer cell lines, which highlights their potential in anticancer research (Kumar et al., 2012).

Corrosion Inhibition

  • Role in Corrosion Inhibition : The study by Das et al. (2017) investigated cadmium(II) Schiff base complexes, including ligands derived from pyrrolidin-1-yl ethanamine, for their corrosion inhibition properties on mild steel. These complexes showed significant inhibition activity, particularly in the presence of azide, indicating their potential application in corrosion engineering and materials science (Das et al., 2017).

Analytical Chemistry

  • Analytical Applications in Pharmaceuticals : In the pharmaceutical industry, related substances to pyrrolidin-1-yl ethanamine are analyzed in betahistine hydrochloride tablets. Zhu Ron (2015) established a method to determine these substances, indicating the importance of this compound in quality control and pharmaceutical analysis (Zhu Ron, 2015).

Catalysis

  • Catalytic Applications : Research by Zulu et al. (2020) on palladium(II) complexes of (pyridyl)imine ligands, related to pyrrolidin-1-yl ethanamine, showed these complexes to be effective catalysts in the methoxycarbonylation of olefins. This illustrates their utility in catalytic processes, particularly in organic synthesis (Zulu et al., 2020).

Material Science

  • Use in Material Science : Nyamato et al. (2016) explored nickel(II) complexes chelated by (amino)pyridine ligands, similar in structure to pyrrolidin-1-yl ethanamine, for ethylene oligomerization. This research contributes to the understanding of complex materials and their applications in industrial chemistry (Nyamato et al., 2016).

Safety And Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If eye irritation persists, get medical advice or attention . If it comes in contact with skin, wash with plenty of water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

2-pyrrolidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLQUSMPBPVMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672577
Record name 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride

CAS RN

65592-36-1
Record name 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Phatak, V Chauhan, RK Dhaked, U Pathak… - Biomedicine & …, 2021 - Elsevier
The efficacy of small molecule inhibitors (SMIs) against the enzymatic activity of Shiga toxin prompted the evaluation of their efficacy on related toxins viz. ricin and abrin. Ricin, like …
Number of citations: 1 www.sciencedirect.com

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